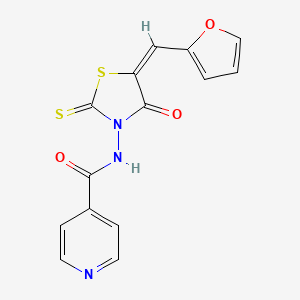
1-Methyl-3-(trimethylsilyl)-2-pyrrolidinone
Overview
Description
“1-Methyl-3-(trimethylsilyl)-2-pyrrolidinone” is a complex organic compound. It contains a pyrrolidinone ring, which is a five-membered ring with four carbon atoms and one nitrogen atom, and a carbonyl group (C=O) attached to the nitrogen atom. The 1-methyl group indicates a methyl group (CH3) attached to one of the carbon atoms in the ring. The 3-(trimethylsilyl) group indicates a trimethylsilyl group ((CH3)3Si) attached to another carbon atom in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1-methyl-2-pyrrolidinone with a trimethylsilyl group. This could potentially be achieved through a silylation reaction, where a trimethylsilyl chloride (TMSCl) is used as a source of the trimethylsilyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidinone ring, with the trimethylsilyl and methyl groups attached. The trimethylsilyl group is a common protecting group in organic chemistry, often used to protect sensitive functional groups during a chemical reaction .Chemical Reactions Analysis
As a silyl-protected pyrrolidinone, this compound could participate in a variety of chemical reactions. The trimethylsilyl group could be removed under certain conditions, revealing a reactive functional group. Additionally, the carbonyl group in the pyrrolidinone ring could potentially undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the nonpolar trimethylsilyl group could impact its solubility, boiling point, and melting point .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-3-trimethylsilylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOSi/c1-9-6-5-7(8(9)10)11(2,3)4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVCVQBWXKUWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993429 | |
| Record name | 1-Methyl-3-(trimethylsilyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72578-86-0 | |
| Record name | 2-Pyrrolidinone, 1-methyl-3-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072578860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-(trimethylsilyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



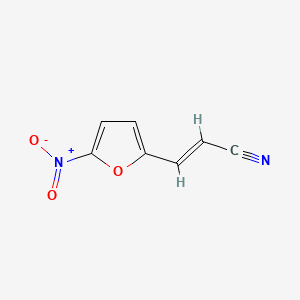
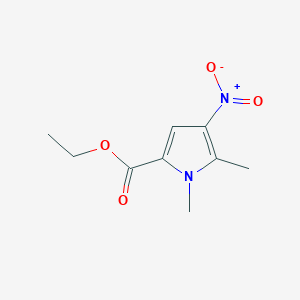
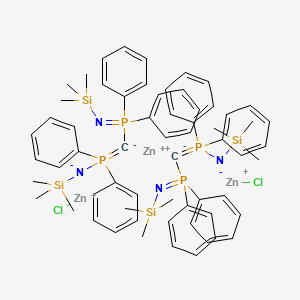
![7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-](/img/structure/B3357338.png)
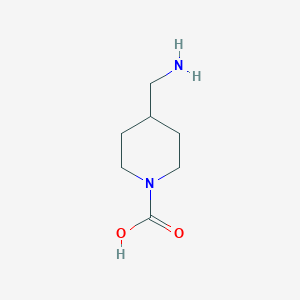
![[4-(Bis{[(2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)carbonyl]amino}methyl)phenoxy]acetic acid](/img/structure/B3357350.png)
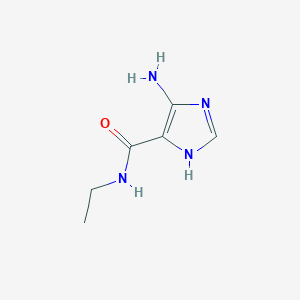

![3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one](/img/structure/B3357371.png)

![6-[(E)-2-(4-fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3357383.png)

![2-(4-Chlorophenyl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one](/img/structure/B3357394.png)
